![molecular formula C21H27N3O2S B2929030 (E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide CAS No. 1147681-16-0](/img/structure/B2929030.png)

(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide” is a compound that has been synthesized for the treatment of Alzheimer’s disease (AD) . It is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide .

Synthesis Analysis

The synthesis of this compound involves the design of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) . The bioactivities of these compounds were evaluated by the Ellman’s method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the design and synthesis of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Wissenschaftliche Forschungsanwendungen

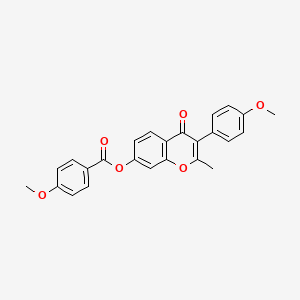

PPARγ Agonists and Their Chemical Optimizations

Researchers have explored the structural activity relationships (SAR) around phenyl alkyl ether moieties in compounds similar to (E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide, focusing on their roles as PPARγ agonists. Modifications such as replacing the phenyl ring with pyridyl or methylpiperazine groups have resulted in compounds with enhanced solubility and retained PPARγ agonistic activity, which are important for developing therapeutic agents targeting metabolic disorders like diabetes and obesity (Collins et al., 1998).

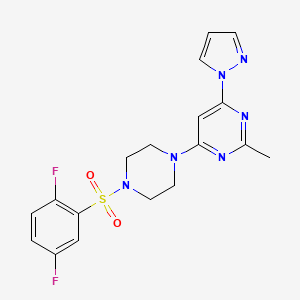

Hybrid Anticonvulsant Compounds

A study synthesizing new hybrid compounds from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating phenylpiperazine units, demonstrated broad-spectrum anticonvulsant activity. These hybrids, combining motifs from established antiepileptic drugs, displayed promising efficacy in preclinical seizure models, underscoring the potential for developing novel antiepileptic therapies (Kamiński et al., 2015).

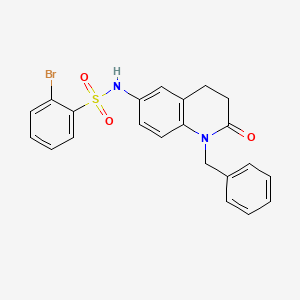

Endothelin Receptor Antagonism

Research into 2-phenylethenesulfonamide derivatives has unveiled a novel class of ETA-selective endothelin receptor antagonists. These compounds, including this compound, exhibit significant oral antagonistic activities, highlighting their potential in treating conditions associated with endothelin receptor dysregulation, such as hypertension and vascular diseases (Harada et al., 2001).

Necrosis Signaling Inhibition

A molecule closely related to this compound has been identified as a specific inhibitor of necrosis signaling downstream of RIP3 kinase activation. This finding implicates such compounds as potential therapeutic agents in conditions where necroptosis plays a critical role, including neurodegenerative diseases and ischemic injury (Sun et al., 2012).

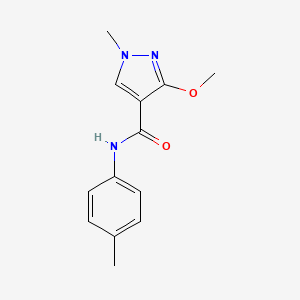

Anticancer Microtubule-targeted Agents

A series of (E)-N-aryl-2-arylethenesulfonamides, structurally related to this compound, have been synthesized and evaluated for their anticancer activity. These compounds exhibited potent cytotoxicity against various cancer cell lines and disrupted microtubule formation, indicating their potential as microtubule-targeted anticancer agents (Reddy et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-19(18-22-27(25,26)17-12-20-8-4-2-5-9-20)23-13-15-24(16-14-23)21-10-6-3-7-11-21/h2-12,17,19,22H,13-16,18H2,1H3/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGLRWGDPCIWIT-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C=CC1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNS(=O)(=O)/C=C/C1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol](/img/structure/B2928950.png)

![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2928955.png)

![N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide](/img/structure/B2928961.png)

![4-{[methyl(2-phenoxyethyl)amino]methyl}aniline](/img/structure/B2928966.png)

![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2928967.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2928968.png)